N-4-Benzyloxyphenyl alpha-Benzilidene-d5 Isobutyrylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

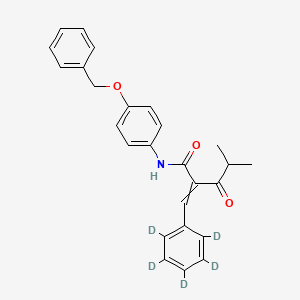

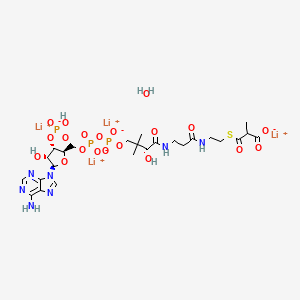

N-4-Benzyloxyphenyl alpha-Benzilidene-d5 Isobutyrylacetamide is a chemical compound with the molecular formula C26H20D5NO3 . It is a type of stable isotope labelled compound .

Molecular Structure Analysis

The molecular structure of N-4-Benzyloxyphenyl alpha-Benzilidene-d5 Isobutyrylacetamide is represented by the molecular formula C26H20D5NO3 . The exact mass is 399.18344366 g/mol .Physical And Chemical Properties Analysis

N-4-Benzyloxyphenyl alpha-Benzilidene-d5 Isobutyrylacetamide has a molecular weight of 404.51 . It appears as a white solid . It is soluble in acetone, chloroform, dichloromethane, and ethyl acetate .科学的研究の応用

Pharmaceutical Research

This compound is used in the development of drugs like Atorvastin . Atorvastin is a drug specifically indicated for lowering both elevated LDL-cholesterol and triglycerides in patients .

Metabolic Studies

As a deuterated compound, it can be used in metabolic studies to track the fate of the compound in biological systems .

Stable Isotope Labelling

It can be used in stable isotope labelling studies, which are often used in drug metabolism and pharmacokinetics studies .

Biochemical Research

This compound can be used in biochemical research, particularly in studies investigating the role and function of HMG-CoA reductase .

Chemical Synthesis

It can be used as an intermediate in the synthesis of other complex organic compounds .

Quality Assurance

This compound can be used in quality assurance and quality control processes in pharmaceutical manufacturing .

作用機序

Target of Action

N-4-Benzyloxyphenyl alpha-Benzilidene-d5 Isobutyrylacetamide is a deuterated intermediate of the metabolite of Atorvastatin . Atorvastatin is a selective, competitive inhibitor of HMG-CoA reductase , which is the rate-determining enzyme in the mevalonate pathway that leads to the biosynthesis of cholesterol. Thus, the primary target of this compound is the HMG-CoA reductase enzyme.

Mode of Action

As a competitive inhibitor, Atorvastatin and its metabolites, including N-4-Benzyloxyphenyl alpha-Benzilidene-d5 Isobutyrylacetamide, bind to the active site of HMG-CoA reductase. This binding prevents the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol synthesis .

Biochemical Pathways

The inhibition of HMG-CoA reductase leads to a decrease in mevalonate and, consequently, a reduction in the amount of cholesterol synthesized in the liver. This decrease in cholesterol synthesis results in an upregulation of LDL receptors on hepatocyte membranes, increasing the uptake of LDL particles from the bloodstream and leading to a decrease in circulating LDL-cholesterol levels .

Pharmacokinetics

It is soluble in Acetone, Chloroform, Dichloromethane, and Ethyl Acetate , suggesting good bioavailability.

Result of Action

The primary result of the action of N-4-Benzyloxyphenyl alpha-Benzilidene-d5 Isobutyrylacetamide is a reduction in the levels of circulating LDL-cholesterol. This is due to the inhibition of cholesterol synthesis and the subsequent upregulation of LDL receptors on hepatocytes .

特性

IUPAC Name |

4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO3/c1-19(2)25(28)24(17-20-9-5-3-6-10-20)26(29)27-22-13-15-23(16-14-22)30-18-21-11-7-4-8-12-21/h3-17,19H,18H2,1-2H3,(H,27,29)/i3D,5D,6D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQZYAJFAUTKRU-BDXWSXJNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C=C(C(=O)C(C)C)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-4-Benzyloxyphenyl alpha-Benzilidene-d5 Isobutyrylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazolidinetrione, [(phenylmethylene)amino]-](/img/structure/B1140234.png)

![4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B1140237.png)

![[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide](/img/structure/B1140238.png)